(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol
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Description
(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.182. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Transformations
Studies have demonstrated the versatility of compounds similar to (1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol in organic synthesis. For instance, Bosworth and Magnus explored the rearrangement of oxatricyclo[4,3,0,0]nonanes into norbornane derivatives, highlighting the reactivity of such compounds when treated with boron trifluoride–ether, leading to novel chemical structures (Bosworth & Magnus, 1972). Similarly, Molchanov et al. studied the reactions of substituted oxatricyclo[3.3.1]nonan-6-ones with methylmagnesium bromide and lithium aluminum hydride, showing the potential for stereoselective alcohol formation (Molchanov et al., 2009).
Structural and Conformational Studies
Conformational analysis of diazabicyclo[3.3.1]nonan-9-ols and similar structures has provided insights into the stereochemistry of bicyclic systems. Arias-Pérez et al. conducted a structural study using molecular mechanics calculations and NMR spectroscopy, revealing preferred conformations governed by steric factors (Arias-Pérez, Alejo, & Maroto, 1997). Furthermore, the synthesis and pharmacological study of esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol by Fernández et al. underline the relevance of such compounds in developing bioactive molecules (Fernández et al., 1995).
Applications in Novel Synthesis Methods
Research by Zaytsev et al. describes concise and practical syntheses of bridged morpholines, starting from furan-2,5-dicarboxylic acid and 4H-pyran-2,6-dicarboxylic acid. This work illustrates the utility of oxabicyclo[3.3.1]nonane derivatives in synthesizing complex molecular structures, further expanding the toolbox available for organic chemists (Zaytsev et al., 2016).
Properties
IUPAC Name |
(1S,2S,3R,5S,6R)-9-oxatricyclo[4.2.1.02,5]nonan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-5-3-4-6-1-2-7(10-6)8(4)5/h4-9H,1-3H2/t4-,5-,6-,7+,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMFLKBRPFUGSY-YQXRAVKXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)CC3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H]3[C@@H]([C@@H]1O2)C[C@H]3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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